molecular formula C16H15ClN2OS B489688 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 692747-16-3

2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B489688
CAS No.: 692747-16-3
M. Wt: 318.8g/mol
InChI Key: TUCOUWWLEOPGOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-mercaptobenzimidazole with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it acts as a GPR142 antagonist, inhibiting insulin secretion from islets induced by L-tryptophan and other agonists . This interaction involves binding to the GPR142 receptor, leading to downstream effects that modulate insulin secretion and exhibit anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its role as a GPR142 antagonist sets it apart from other benzimidazole derivatives, making it a valuable compound for research in diabetes and inflammation .

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanylmethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c17-12-5-7-13(8-6-12)20-9-10-21-11-16-18-14-3-1-2-4-15(14)19-16/h1-8H,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCOUWWLEOPGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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